molecular formula C6H14Cl4Si2 B8565982 1,2-Diisopropyl-1,1,2,2-tetrachlorodisilane CAS No. 116548-90-4

1,2-Diisopropyl-1,1,2,2-tetrachlorodisilane

Cat. No. B8565982
M. Wt: 284.2 g/mol
InChI Key: NVXWZFVXUGJZBC-UHFFFAOYSA-N
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Patent
US04996341

Procedure details

A 500 ml three necked flask was charged with 300 ml of dry benzene and 48.5 g (0.11 mole) of 1,2-diisopropyl-1,1,2,2-tetraphenyldisilane, and the disilane was uniformly dissolved. To the solution was added 1.5 g of anhydrous aluminium chloride While a dry hydrogen chloride gas was introduced into the benzene solution through a needle tube, the flask was heated for a short time to initiate the reaction. After the reaction once began, generation of heat continued for about 20 minutes After the termination of the exothermic reaction, the introduction of the hydrogen chloride gas was stopped. After 2 ml of dry acetone was added in order to inactivate the aluminium chloride, the solvent was distilled away from the reaction mixture. The residue was subjected to a fractional distillation to give 27 g (0.095 mole, 86% yield) of 1,2-diisopropyl-1,1,2,2-tetrachlorodisilane in a colorless clear liquid (b.p. 55° to 57° C./0.45 Torr).
[Compound]
Name
three
Quantity
500 mL
Type
reactant
Reaction Step One
Name
1,2-diisopropyl-1,1,2,2-tetraphenyldisilane
Quantity
48.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
2 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH:1]([Si:4](C1C=CC=CC=1)(C1C=CC=CC=1)[Si:5](C(C)C)(C1C=CC=CC=1)[C:6]1[CH:11]=CC=C[CH:7]=1)([CH3:3])[CH3:2].[SiH3][SiH3].[Cl-:35].[Al+3].[Cl-:37].[Cl-:38].[ClH:39]>CC(C)=O.C1C=CC=CC=1>[CH:1]([Si:4]([Cl:39])([Cl:38])[Si:5]([CH:6]([CH3:11])[CH3:7])([Cl:37])[Cl:35])([CH3:3])[CH3:2] |f:2.3.4.5|

Inputs

Step One
Name
three
Quantity
500 mL
Type
reactant
Smiles
Name
1,2-diisopropyl-1,1,2,2-tetraphenyldisilane
Quantity
48.5 g
Type
reactant
Smiles
C(C)(C)[Si]([Si](C1=CC=CC=C1)(C1=CC=CC=C1)C(C)C)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
300 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[SiH3][SiH3]
Step Three
Name
Quantity
1.5 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Six
Name
Quantity
2 mL
Type
solvent
Smiles
CC(=O)C
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the flask was heated for a short time
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
After the reaction
TEMPERATURE
Type
TEMPERATURE
Details
generation of heat
CUSTOM
Type
CUSTOM
Details
After the termination of the exothermic reaction
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled away from the reaction mixture
DISTILLATION
Type
DISTILLATION
Details
The residue was subjected to a fractional distillation

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C)(C)[Si]([Si](Cl)(Cl)C(C)C)(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.095 mol
AMOUNT: MASS 27 g
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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